1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-
Description
This compound is a highly substituted 1,3,5-triazine derivative characterized by three methoxymethyl (-CH2OCH3) and three octadecyloxymethyl (-CH2O(CH2)17CH3) groups attached to the triazine core. Its molecular formula is C32H64N6O6 (molecular weight: 628.89 g/mol), as confirmed by CAS RN 34346-37-7 . The structure combines polar methoxymethyl groups and long hydrophobic alkyl chains, imparting amphiphilic properties.
Properties
CAS No. |
68568-46-7 |
|---|---|
Molecular Formula |
C66H132N6O6 |
Molecular Weight |
1105.8 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(methoxymethyl)-2-N,4-N,6-N-tris(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C66H132N6O6/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-76-61-70(58-73-4)64-67-65(71(59-74-5)62-77-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)69-66(68-64)72(60-75-6)63-78-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3 |
InChI Key |
XADFCWWZSYBFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COCCCCCCCCCCCCCCCCCC)N(COC)COCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The specific compound can be synthesized by introducing methoxymethyl and octadecyloxy groups through etherification reactions. The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization processes followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Target Compound
- Substituents : Three methoxymethyl and three octadecyloxymethyl groups.
- Key Features: Amphiphilic nature due to polar (methoxy) and nonpolar (C18 alkyl) groups.
Hexapropyl-1,3,5-triazine-2,4,6-triamine (C21H42N6)
- Substituents : Six propyl groups.
- Used in crystallography studies .
N,N',N''-Tributyl-1,3,5-triazine-2,4,6-triamine
Triethylmelamine (N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine)
Melamine Isocyanurate
- Structure : Co-crystal of melamine and cyanuric acid.
- Key Features : High thermal stability; widely used as a flame retardant in plastics .
Physical and Chemical Properties
Key Research Findings and Data Gaps
- Thermal Behavior : The octadecyloxy groups may enhance thermal stability compared to shorter-chain analogs (e.g., tributyl or triethyl derivatives) .
- Solubility: Methoxymethyl groups improve solubility in polar aprotic solvents (e.g., THF or DMF), while C18 chains enhance compatibility with nonpolar matrices .
- Toxicity: No toxicity data are available, but large molecular size and low bioavailability may reduce acute hazards compared to smaller triazines (e.g., melamine) .
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